molecular formula C57H96O6 B3026093 Glycerol 1-alpha-linolenate 2,3-dilinolate CAS No. 55771-89-6

Glycerol 1-alpha-linolenate 2,3-dilinolate

Cat. No.: B3026093
CAS No.: 55771-89-6
M. Wt: 877.4 g/mol
InChI Key: NGPHUAVENUDDAO-JZRYOQFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1-alpha-linolenate 2,3-dilinolate is a triacylglycerol compound with the molecular formula C57H96O6 and a molecular weight of 877.4 g/mol. It contains linoleic acid at the sn-1 and sn-2 positions and alpha-linolenic acid at the sn-3 position.

Mechanism of Action

Target of Action

Glycerol 1-alpha-linolenate 2,3-dilinolate is a specific type of triacylglycerol (TAG) that contains linoleic acid at the sn-1 and sn-2 positions and α-linolenic acid at the sn-3 position. The primary targets of this compound are likely to be involved in lipid metabolism and inflammation, as suggested by studies on similar TAGs .

Mode of Action

The presence of linoleic acid and α-linolenic acid, both essential fatty acids, suggests that this compound may have important nutritional and physiological effects .

Biochemical Pathways

For instance, a study on a similar TAG, 1-oleate-2-palmitate-3-linoleate (OPL), found that it improved lipid metabolism and gut microbiota, and decreased the level of pro-inflammatory cytokines .

Result of Action

The result of this compound’s action is likely to be an improvement in lipid metabolism and a reduction in inflammation. This is based on studies of similar TAGs, which have shown beneficial effects on these parameters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can affect the absorption and metabolism of TAGs. Additionally, the gut microbiota can influence the breakdown and utilization of TAGs, potentially affecting their efficacy .

Biochemical Analysis

Biochemical Properties

. For instance, glycerol 3-phosphate dehydrogenase (GPDH) catalyzes the biosynthesis of sn-glycerol-3-phosphate in eukaryotes and bacteria . This suggests that Glycerol 1-alpha-linolenate 2,3-dilinolate may interact with similar enzymes and proteins.

Cellular Effects

The specific cellular effects of this compound are not well-studied. Glycerol and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Glycerol 3-phosphate dehydrogenase (GPD1 and GPD2) are known to act as an NADH shuttle for mitochondrial bioenergetics and function as an important bridge between glucose and lipid metabolism .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Glycerol and its derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. The aquaglyceroporin GlpF is known to selectively conduct small molecules, such as glycerol, across the cell membrane under a concentration gradient of the substrate .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Glycerol 3-phosphate dehydrogenase 2 (GPD2) is known to be located on the outer surface of the inner mitochondrial membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol 1-alpha-linolenate 2,3-dilinolate involves the esterification of glycerol with linoleic acid and alpha-linolenic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and increase yield. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycerol 1-alpha-linolenate 2,3-dilinolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.

    Substitution: The ester groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and aldehydes.

    Reduction: Saturated triacylglycerols.

    Substitution: Amide derivatives.

Scientific Research Applications

Glycerol 1-alpha-linolenate 2,3-dilinolate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of bio-based lubricants and surfactants.

Comparison with Similar Compounds

Similar Compounds

  • Glycerol 1,2-dilinoleate 3-alpha-linolenate
  • Glycerol 1-alpha-linolenate 2,3-dioleate
  • Glycerol 1,2-dioleate 3-alpha-linolenate

Uniqueness

Glycerol 1-alpha-linolenate 2,3-dilinolate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of both linoleic acid and alpha-linolenic acid makes it a valuable compound for studying the combined effects of these fatty acids on biological systems.

Properties

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16-21,25-30,54H,4-6,8-9,11-15,22-24,31-53H2,1-3H3/b10-7-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPHUAVENUDDAO-JZRYOQFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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